molecular formula C9H8ClN3O B7952095 5-chloro-3-hydrazinyl-7-methylindol-2-one

5-chloro-3-hydrazinyl-7-methylindol-2-one

Cat. No.: B7952095
M. Wt: 209.63 g/mol
InChI Key: GPGBRRYDKCXTLJ-UHFFFAOYSA-N
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Description

The compound identified as “5-chloro-3-hydrazinyl-7-methylindol-2-one” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its specific molecular structure and the reactions it can undergo, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-hydrazinyl-7-methylindol-2-one involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and acidification. Common methods include one-step and two-step processes, hydrothermal methods, and template methods. These methods are chosen based on the desired characteristics of the final product, such as purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-3-hydrazinyl-7-methylindol-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

5-chloro-3-hydrazinyl-7-methylindol-2-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, this compound may be utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of 5-chloro-3-hydrazinyl-7-methylindol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-chloro-3-hydrazinyl-7-methylindol-2-one include those with comparable molecular structures and functional groups. Examples of such compounds are CID 2632, CID 6540461, CID 5362065, and CID 5479530. These compounds share structural similarities but may differ in their specific properties and applications .

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of reactivity and stability, making it particularly useful for certain applications. Its specific molecular structure allows it to participate in a wide range of reactions, providing versatility in its use across different fields .

Properties

IUPAC Name

5-chloro-3-hydrazinyl-7-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-4-2-5(10)3-6-7(4)12-9(14)8(6)13-11/h2-3H,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGBRRYDKCXTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=O)N=C12)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C(C(=O)N=C12)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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